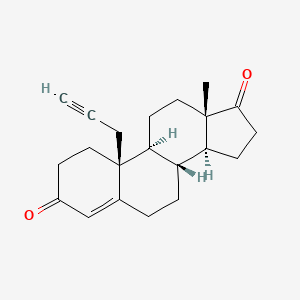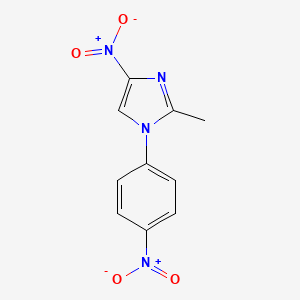
Nitrefazole
描述
准备方法
合成路线和反应条件: 硝基法舒唑的合成通常涉及咪唑衍生物的硝化。一种常见的方法包括 2-甲基咪唑与硝酸反应,在 4 位引入硝基。 然后在特定条件下将所得的 4-硝基-2-甲基咪唑与 4-硝基苯偶联,得到硝基法舒唑 .
工业生产方法: 硝基法舒唑的工业生产涉及在受控条件下进行大规模硝化和偶联反应,以确保高收率和纯度。 该过程通常需要严格的温度控制和使用催化剂来有效地促进反应 .
反应类型:
氧化: 硝基法舒唑可以发生氧化反应,特别是在硝基处,导致形成各种氧化产物。
还原: 硝基法舒唑中的硝基可以使用还原剂(例如氢气在如钯碳催化剂的存在下)还原为胺。
常用试剂和条件:
氧化: 强氧化剂如高锰酸钾或三氧化铬。
还原: 氢气与钯碳或其他还原剂如硼氢化钠。
取代: 在碱性条件下使用胺或硫醇等亲核试剂.
主要形成的产物:
氧化: 各种硝基氧化衍生物。
还原: 相应的胺衍生物。
取代: 根据所用亲核试剂的不同,取代的咪唑衍生物.
科学研究应用
硝基法舒唑因其在各个领域的应用而得到广泛研究:
化学: 用作有机合成中制备其他复杂分子的试剂。
生物学: 研究其对酶抑制作用,特别是醛脱氢酶。
作用机制
硝基法舒唑主要通过抑制醛脱氢酶发挥作用。通过与酶的活性位点结合,硝基法舒唑阻止醛氧化为羧酸,导致在饮酒时乙醛积累。 这种积累会导致恶心和潮红等不适症状,从而阻止饮酒 .
类似化合物:
双硫仑: 另一种用于治疗酒精中毒的醛脱氢酶抑制剂。
甲硝唑: 一种具有抗菌作用的硝基咪唑衍生物。
替硝唑: 类似于甲硝唑,用于治疗厌氧菌和原生动物引起的感染.
硝基法舒唑的独特性: 硝基法舒唑在其双硝基结构中是独一无二的,与其他醛脱氢酶抑制剂相比,这增强了其抑制效力和作用持续时间。 其特定的结构允许更强和更持久的抑制,使其成为一种有效的酒精阻断剂 .
相似化合物的比较
Disulfiram: Another aldehyde dehydrogenase inhibitor used for treating alcoholism.
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to Metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness of Nitrefazole: this compound is unique in its dual nitro group structure, which enhances its inhibitory potency and duration of action compared to other aldehyde dehydrogenase inhibitors. Its specific structure allows for a stronger and longer-lasting inhibition, making it a potent alcohol deterrent .
属性
IUPAC Name |
2-methyl-4-nitro-1-(4-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-7-11-10(14(17)18)6-12(7)8-2-4-9(5-3-8)13(15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTBSNPBIGRZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048826 | |
| Record name | Nitrefazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21721-92-6 | |
| Record name | 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21721-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrefazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021721926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrefazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrefazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITREFAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFD629099M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nitrefazole and its downstream effects in the body?
A1: this compound (2-methyl-4-nitro-1-(4-nitro-phenyl)imidazole) acts as an alcohol sensitizing agent by inhibiting the enzyme aldehyde dehydrogenase. [, ] This enzyme plays a crucial role in metabolizing acetaldehyde, a toxic byproduct of ethanol metabolism. When aldehyde dehydrogenase is inhibited, acetaldehyde accumulates in the bloodstream after alcohol consumption. [] This build-up leads to unpleasant symptoms such as flushing, nausea, vomiting, headache, and tachycardia, thereby discouraging further alcohol intake. []
Q2: Has this compound been investigated for its impact on craving in individuals with alcohol dependence?
A3: Yes, research has explored the effects of this compound on alcohol craving. One study found that administering 800mg of this compound did not block or reduce the “priming effect” of alcohol on craving in severely dependent drinkers. [] In fact, subjects who received this compound exhibited increased drinking speed during a craving test compared to those who received a placebo, suggesting a potential enhancement of the priming effect. []
Q3: What are the potential cardiovascular risks associated with this compound use, particularly in the context of alcohol consumption?
A4: Research indicates that even small amounts of ethanol consumed after this compound pretreatment can lead to a significant accumulation of acetaldehyde due to aldehyde dehydrogenase inhibition. [] This can result in a surge in plasma catecholamines, leading to pronounced cardiovascular effects, including a dramatic increase in heart rate and cardiac output, along with a decrease in diastolic blood pressure and peripheral vascular resistance. [] The study observed that this interaction could potentially pose a higher risk for individuals with underlying heart conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)
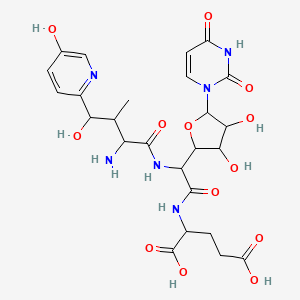
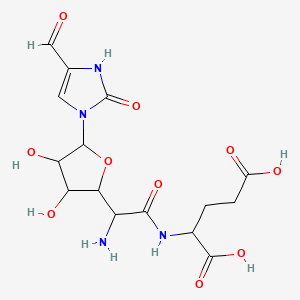

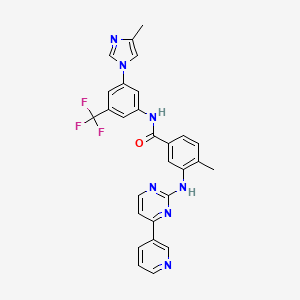
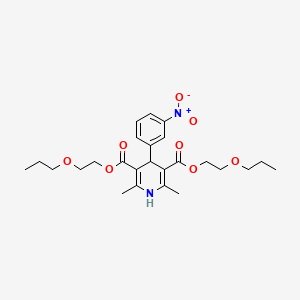
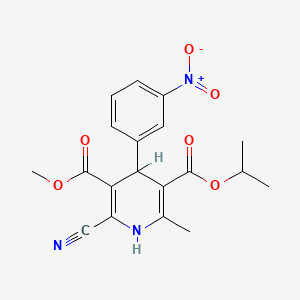
![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)
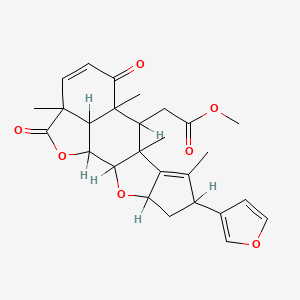
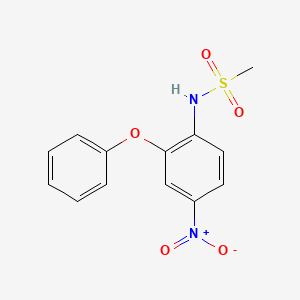

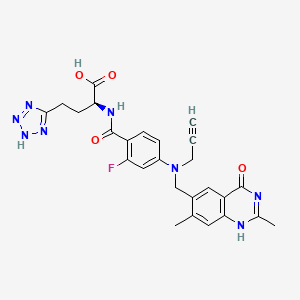
![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)
